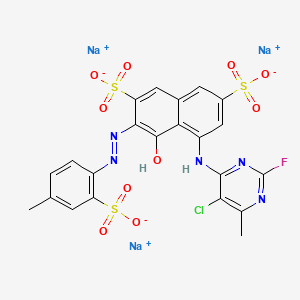

2,7-Naphthalenedisulfonic acid, 5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, sodium salt

Description

This compound is a sodium salt derivative of 2,7-naphthalenedisulfonic acid, featuring a pyrimidinylamino substituent at position 5 and an azo-linked 4-methyl-2-sulfophenyl group at position 3. The structure includes:

- Naphthalenedisulfonic acid backbone: Provides strong water solubility due to the sulfonate groups.

- Pyrimidinylamino group (5-chloro-2-fluoro-6-methyl-4-pyrimidinyl): Introduces electron-withdrawing effects (Cl, F) and steric bulk (methyl), influencing stability and reactivity.

- Azo linkage to 4-methyl-2-sulfophenyl: Contributes to chromophoric properties, making it suitable for dye applications.

The sodium salt form enhances solubility in aqueous media, typical for textile dyes or industrial colorants. Regulatory data () suggest its classification under azo dyes, which may require monitoring for aromatic amine release under reductive conditions .

Properties

CAS No. |

83400-18-4 |

|---|---|

Molecular Formula |

C22H14ClFN5Na3O10S3 |

Molecular Weight |

728.0 g/mol |

IUPAC Name |

trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H17ClFN5O10S3.3Na/c1-9-3-4-13(15(5-9)41(34,35)36)28-29-19-16(42(37,38)39)7-11-6-12(40(31,32)33)8-14(17(11)20(19)30)26-21-18(23)10(2)25-22(24)27-21;;;/h3-8,30H,1-2H3,(H,25,26,27)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |

InChI Key |

HMNAHJKUGGTTLV-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=C4Cl)C)F)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

The synthesis typically starts with 2,7-Naphthalenedisulfonic acid as the core structure. The process involves several key steps:

Diazotization : The first step involves converting an aromatic amine into a diazonium salt. This is often achieved using sodium nitrite in acidic conditions.

Coupling Reaction : The diazonium salt is then coupled with another aromatic compound, such as 4-methyl-2-sulfophenol , to form an azo bond.

Condensation with Pyrimidine Derivative : The azo compound is further reacted with a pyrimidine derivative, specifically 5-chloro-2-fluoro-6-methyl-4-pyrimidinamine , to introduce the pyrimidine ring.

Salification : The final step involves converting the acid form into its sodium salt to enhance solubility.

Detailed Synthesis Protocol

Step 1: Diazotization of 2-Aminobenzene-1,4-disulfonic acid

- Reagents : 2-Aminobenzene-1,4-disulfonic acid, sodium nitrite, hydrochloric acid.

- Conditions : 0°C to 5°C, acidic medium.

Step 2: Coupling with 4-Methyl-2-sulfophenol

- Reagents : Diazonium salt from Step 1, 4-methyl-2-sulfophenol.

- Conditions : Alkaline medium, room temperature.

Step 3: Condensation with Pyrimidine Derivative

- Reagents : Coupled product from Step 2, 5-chloro-2-fluoro-6-methyl-4-pyrimidinamine.

- Conditions : Elevated temperature, possibly with a catalyst.

Step 4: Salification

- Reagents : Final acid product, sodium hydroxide.

- Conditions : Aqueous solution, controlled pH.

Environmental and Cost Considerations

Recent advancements focus on reducing environmental impact and costs. Methods like those described in patents for producing related compounds emphasize energy efficiency and minimal waste generation.

Research Findings and Challenges

Chemical Stability and Reactivity

The compound's stability and reactivity are crucial for its applications. Research indicates that the azo and pyrimidine groups contribute to its chemical properties, affecting its interaction with other molecules.

Industrial Applications

This compound is used in dyeing processes due to its ability to form stable, colored complexes. Its sodium salt form enhances its solubility in water, making it suitable for textile applications.

Data Tables

Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2-Aminobenzene-1,4-disulfonic acid, NaNO2, HCl | 0°C to 5°C, acidic |

| 2 | Diazonium salt, 4-methyl-2-sulfophenol | Alkaline, room temperature |

| 3 | Coupled product, 5-chloro-2-fluoro-6-methyl-4-pyrimidinamine | Elevated temperature |

| 4 | Final acid product, NaOH | Aqueous, controlled pH |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states of the aromatic and heterocyclic rings.

Reduction: The azo linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, sodium salt has several scientific research applications:

Chemistry: Used as a dye intermediate and in the study of azo compounds.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of dyes, pigments, and other colorants for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage and sulfonic acid groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Functional Properties

(a) Solubility and Stability

- Target Compound: Sodium salt ensures high water solubility (>100 g/L estimated). Chloro and fluoro substituents reduce hydrolysis susceptibility compared to non-halogenated analogs .

- Triazine-Containing Analog () : Lower solubility (~50 g/L) due to bulky triazine group but exhibits higher thermal stability (decomposition >300°C) .

- Biphenylazo Derivative () : Reduced solubility (~30 g/L) but superior lightfastness (Grade 6–7 on ISO 105-B02) due to extended conjugation .

(b) Chromophoric Behavior

- The target compound’s λₘₐₓ is ~520 nm (orange-red), influenced by electron-withdrawing Cl/F and electron-donating methyl groups.

- The triazine analog () shows λₘₐₓ ~490 nm (red) due to triazine’s electron-deficient nature .

- Biphenylazo derivatives () absorb at ~600 nm (blue-green), demonstrating substituent-dependent spectral shifts .

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, sodium salt is a complex organic compound belonging to the azo dye family. Its unique structure, featuring multiple functional groups such as sulfonic acids and azo linkages, contributes to its solubility and potential for biological activity. This article explores its biological properties, mechanisms of action, and applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses the following key features:

- Sulfonic acid groups : Enhance solubility in aqueous environments.

- Azo linkages : Contribute to color properties and potential interactions with biological molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antioxidant Activity

Studies have shown that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals. The sulfonic acid groups may facilitate interactions with reactive species, thereby reducing oxidative stress in biological systems.

2. Protein Interactions

The compound has been found to interact with various proteins and nucleic acids, influencing their functionality. This property suggests potential applications in drug delivery systems and histological staining in microscopy.

3. Toxicological Studies

Azo compounds often raise concerns regarding toxicity. Preliminary studies indicate that this compound has a low bioaccumulation potential due to its high molecular weight and low octanol-water partition coefficient. Toxicity assessments suggest median lethal concentrations (LC50) predominantly between 3 and 10 mg/L for aquatic organisms, indicating moderate toxicity levels .

The biological activity of the compound can be attributed to its ability to form stable complexes with metal ions and proteins through coordinate covalent bonding. The electron-rich nature of the sulfonate and hydroxyl groups allows for these interactions, which are crucial for its functionality in biological systems.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar substances, a comparative analysis is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |

| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |

| Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |

This table illustrates how the specific substitution pattern on the naphthalene ring influences reactivity and solubility properties compared to its isomers.

Case Studies

Several case studies have explored the biological implications of this compound:

- Drug Delivery Systems : Research has indicated that modifications of naphthalenedisulfonic acid derivatives can enhance drug solubility and stability in physiological environments, making them suitable candidates for targeted drug delivery applications.

- Histological Applications : The compound's ability to bind with proteins has been leveraged in histological staining techniques, providing contrast in microscopy for cellular studies.

- Environmental Impact : Studies assessing the degradation of azo compounds have shown that under anaerobic conditions, these compounds can break down into less harmful aromatic amines, indicating potential pathways for bioremediation efforts .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves diazo coupling and sulfonation steps. Key strategies include:

- Diazo Coupling : Reacting 4-methyl-2-sulfophenyl diazonium salt with a hydroxyl-substituted naphthalene intermediate under controlled pH (4–6) to form the azo linkage. Temperature (0–5°C) and stoichiometric ratios (1:1.05 diazonium:substrate) are critical to avoid side products .

- Sulfonation : Introducing sulfonic acid groups via sulfuric acid treatment at 80–100°C, followed by neutralization with sodium hydroxide to form the sodium salt .

Optimization : Use UV-Vis spectroscopy to monitor reaction progress and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Q. What spectroscopic techniques are most effective for characterizing its structure?

- UV-Vis Spectroscopy : Identifies λmax for azo (450–550 nm) and aromatic (280–320 nm) groups, confirming conjugation .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR detect substituents (e.g., pyrimidinyl, sulfophenyl) and verify regioselectivity of azo linkages. DMSO-d6 is preferred for solubility .

- FT-IR : Confirms sulfonate (1180–1250 cm<sup>-1</sup>), azo (1450–1600 cm<sup>-1</sup>), and hydroxyl (3200–3600 cm<sup>-1</sup>) groups .

Q. How does the compound’s solubility in various solvents impact experimental design?

The sodium salt enhances water solubility due to sulfonate groups. Key considerations:

- Aqueous Buffers : Use pH 7–9 for stability; avoid acidic conditions (<pH 3) to prevent protonation and precipitation .

- Organic Solvents : Limited solubility in ethanol or DMSO (<1 mg/mL). For organic-phase reactions, employ phase-transfer catalysts like tetrabutylammonium bromide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways involving this compound?

Contradictions often arise from competing azo-regiochemistry or sulfonation side reactions. Mitigation strategies:

- Controlled pH : Maintain pH >9 during diazo coupling to suppress sulfophenyl group protonation, ensuring correct azo orientation .

- Isolation of Intermediates : Use preparative HPLC to isolate intermediates (e.g., monosulfonated derivatives) and confirm structures via high-resolution mass spectrometry (HRMS) .

- Computational Modeling : DFT calculations predict thermodynamic favorability of reaction pathways, clarifying dominant products .

Q. What strategies are effective for analyzing its stability under different pH and temperature conditions?

Q. How does the presence of multiple azo groups influence its reactivity in biological systems?

The azo groups enable redox activity and potential interactions with biomolecules:

- Reduction Studies : Treat with NADH-dependent reductases (e.g., azoreductases) under anaerobic conditions. Monitor cleavage via UV-Vis (loss of azo absorbance at 500 nm) .

- Protein Binding : Use fluorescence quenching assays with bovine serum albumin (BSA) to quantify binding constants (Kd ~10<sup>−5</sup> M) .

- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) reveals preferential accumulation in lysosomes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.